5-hydrazinylpyridine-2-carboxylic acid hydrochloride

Solubility Salt selection Formulation

This monohydrochloride salt provides a unique 2-carboxylic acid/5-hydrazinyl substitution pattern that enables specific metal-chelating geometry and hydrogen-bonding networks critical for ligand performance and biological target engagement. The bifunctional architecture supports sequential orthogonal derivatization—hydrazine reacts with aldehyde-functionalized biomolecules while the carboxylic acid remains available for amide coupling, streamlining conjugate synthesis. Unlike regioisomers (3- or 4-carboxylic acid) or alternative salt forms (free base, dihydrochloride), this stoichiometry ensures accurate molar calculations, reproducible solubility, and reliable assay workflows. Ideal for medicinal chemistry, bioconjugation, and fluorescent sensor development.

Molecular Formula C6H8ClN3O2
Molecular Weight 189.60 g/mol
CAS No. 78273-16-2
Cat. No. B6600296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydrazinylpyridine-2-carboxylic acid hydrochloride
CAS78273-16-2
Molecular FormulaC6H8ClN3O2
Molecular Weight189.60 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1NN)C(=O)O.Cl
InChIInChI=1S/C6H7N3O2.ClH/c7-9-4-1-2-5(6(10)11)8-3-4;/h1-3,9H,7H2,(H,10,11);1H
InChIKeyWUZONYSQKSVZDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydrazinylpyridine-2-carboxylic Acid Hydrochloride (CAS 78273-16-2): Core Properties for Procurement Specification


5-Hydrazinylpyridine-2-carboxylic acid hydrochloride (CAS 78273-16-2) is a heterocyclic building block belonging to the hydrazinyl-pyridine carboxylic acid class. It carries a hydrazine (-NHNH₂) substituent at the pyridine 5-position and a carboxylic acid at the 2-position, supplied as the monohydrochloride salt (C₆H₈ClN₃O₂, MW 189.60) [1]. The compound serves as a versatile intermediate in medicinal chemistry and bioconjugation research, where the bifunctional reactivity of its hydrazine and carboxylic acid groups enables sequential orthogonal derivatization [2].

Why 5-Hydrazinylpyridine-2-Carboxylic Acid HCl Cannot Be Replaced by a Generic Analog for Scientific Procurement


In-class compounds such as regioisomeric hydrazinylpyridine carboxylic acids (e.g., 3-hydrazinylisonicotinic acid or 6-hydrazinylnicotinic acid) or alternative salt forms (free base, dihydrochloride) are not functionally interchangeable with the monohydrochloride salt of 5-hydrazinylpicolinic acid. The 2-carboxylic acid/5-hydrazinyl substitution pattern dictates a specific metal-chelating geometry and hydrogen-bonding network that directly impacts ligand performance and biological target engagement [1]. Furthermore, the monohydrochloride salt form critically modulates aqueous solubility relative to the free base, and its stoichiometry differs from the dihydrochloride salt, affecting molecular weight, elemental composition, and hygroscopicity in ways that alter reaction stoichiometry calculations and formulation reproducibility [2]. These differences cannot be compensated for by simple molar adjustment, making direct substitution a source of experimental failure in sensitive synthetic or assay workflows.

Quantitative Differentiation Evidence for 5-Hydrazinylpyridine-2-carboxylic Acid Hydrochloride vs. Closest Analogs


Aqueous Solubility Enhancement: Monohydrochloride Salt vs. Free Base Form

The monohydrochloride salt of 5-hydrazinylpyridine-2-carboxylic acid is described as 'highly soluble in water and polar organic solvents,' a property conferred by salt formation that protonates the hydrazine or pyridine nitrogen, increasing polarity [1]. In contrast, the free base (CAS 78273-26-4) is reported with no aqueous solubility specification on authoritative databases and is predicted to have limited water solubility characteristic of zwitterionic pyridinecarboxylic acids . This solubility differential is critical for applications requiring homogeneous aqueous reaction conditions, such as bioconjugation in physiological buffers.

Solubility Salt selection Formulation Aqueous compatibility

Purity Specification: Monohydrochloride vs. Dihydrochloride Salt Procurement Grades

Commercially available 5-hydrazinylpyridine-2-carboxylic acid hydrochloride is supplied at a standard purity of 95% (HPLC), supported by batch-specific QC documentation including NMR, HPLC, and GC . The dihydrochloride salt (CAS 2172582-80-6) is available at a slightly higher purity of 98% from select vendors . The monohydrochloride offers a more precisely defined stoichiometry (1:1 HCl) compared to the dihydrochloride (2:1), which can introduce greater variability in molecular weight and elemental composition [1].

Purity Quality control Salt stoichiometry Lot consistency

Regioisomeric Chelation Geometry: 5-Hydrazinyl-2-Carboxylic Acid vs. 3-Hydrazinyl-4-Carboxylic Acid Scaffolds

The 5-hydrazinyl-2-carboxylic acid scaffold positions the carboxylic acid ortho to the pyridine nitrogen, enabling bidentate N,O-chelation characteristic of picolinic acid derivatives (log β for Np(V)-picolinate ML₂ = 5.67) [1]. In contrast, the 3-hydrazinyl-4-carboxylic acid regioisomer (CAS 339364-15-7) places the carboxylic acid para to the pyridine nitrogen, which precludes bidentate N,O-chelation and instead forces a monodentate or bridging coordination mode, with nicotinic/isonicotinic acid analogs showing substantially weaker complexation (log β ≈ 1.34–3.29) [1]. This fundamental difference in chelation geometry directly impacts the stability and stoichiometry of metal complexes formed.

Metal chelation Ligand design Regioisomerism Coordination chemistry

Storage Stability Profile: Hydrochloride Salt vs. Free Base Handling Requirements

A chemically related hydrazinyl-pyridine carboxylic acid derivative (CAS 908074-72-6) demonstrates solid-state stability of at least 2 years when stored as supplied at -20°C, with DMSO solutions stable for up to 2 months at -20°C . The monohydrochloride salt form of 5-hydrazinylpyridine-2-carboxylic acid is expected to exhibit comparable or superior stability relative to the free base, as salt formation reduces the nucleophilicity of the hydrazine moiety, mitigating oxidative degradation pathways [1].

Stability Storage Shelf life DMSO solution stability

Orthogonal Bifunctional Reactivity: Hydrazine–Carboxylic Acid Pair vs. Mono-Functional Analogs

5-Hydrazinylpyridine-2-carboxylic acid hydrochloride uniquely combines a hydrazine moiety (reactive toward aldehydes/ketones to form hydrazones) and a carboxylic acid (available for EDC/DCC-mediated amide coupling) on the same pyridine scaffold [1]. This bifunctionality enables sequential orthogonal conjugation strategies that are impossible with mono-functional analogs such as 2-hydrazinopyridine (lacking carboxylic acid) or picolinic acid (lacking hydrazine) [2]. The patent literature explicitly claims hydrazinyl-substituted heteroaryl compounds bearing both reactive groups for constructing antibody-drug conjugate linkers and detectable-label conjugates [1].

Bioconjugation Orthogonal chemistry Hydrazone formation Amide coupling

High-Value Application Scenarios for 5-Hydrazinylpyridine-2-carboxylic Acid Hydrochloride Procurement


Antibody-Drug Conjugate (ADC) Linker Intermediate: Sequential Orthogonal Conjugation

The bifunctional architecture of this compound permits site-specific conjugation: the hydrazine group can first react with an aldehyde-functionalized antibody (via periodate oxidation of glycans) to form a stable hydrazone linkage, while the carboxylic acid remains available for subsequent amide coupling to a cytotoxic payload bearing a primary amine . This sequential strategy—explicitly enabled by heteroaryl hydrazinyl compounds in U.S. Patent 10,758,628—circumvents the need for heterobifunctional linkers and reduces the number of purification steps, directly translating to higher overall conjugate yields. The monohydrochloride salt's aqueous solubility is critical for maintaining antibody integrity during the conjugation reaction .

Metalloenzyme Inhibitor Design: Bidentate Chelation Scaffold for Zinc-Dependent Hydrolases

The 5-hydrazinyl-2-carboxylic acid motif provides a picolinate-type N,O-bidentate chelation geometry that strongly coordinates transition metals such as Zn²⁺, Fe²⁺, and Mn²⁺ . This scaffold can be elaborated into potent inhibitors of zinc-dependent enzymes (e.g., matrix metalloproteinases, histone deacetylases) by derivatizing the hydrazine group with a targeting moiety while retaining the metal-chelating picolinic acid core. Regioisomeric analogs with 3- or 4-carboxylic acid placement cannot achieve the same bidentate chelation and are therefore unsuitable for this application . The monohydrochloride's defined stoichiometry ensures accurate molar calculations in enzyme inhibition assays .

Metal-Organic Framework (MOF) Building Block: Tridentate Ligand Precursor via Hydrazone Extension

Condensation of the hydrazine group with an aldehydic linker (e.g., 4-formylbenzoic acid) extends the ligand to a tridentate or polydentate system while preserving the 2-carboxylic acid's strong chelation capacity . This post-synthetic diversification route is more convergent and atom-economical than synthesizing extended ligands de novo. The high aqueous solubility of the HCl salt facilitates homogeneous condensation reactions in water or aqueous ethanol, improving ligand yield and purity compared to the free base .

Fluorescent Probe Development: Hydrazone-Based Chemosensors for Metal Ion Detection

The hydrazine group reacts quantitatively with aromatic aldehydes or ketones to form conjugated hydrazones with tunable fluorescence properties. The appended 2-carboxylic acid can then chelate target metal ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺), modulating the fluorescence signal. The 5-hydrazinyl-2-carboxylic acid scaffold positions the chelation site directly conjugated to the hydrazone fluorophore, maximizing signal-to-noise ratio upon metal binding . The defined salt stoichiometry ensures reproducible sensor loading and calibration curves .

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